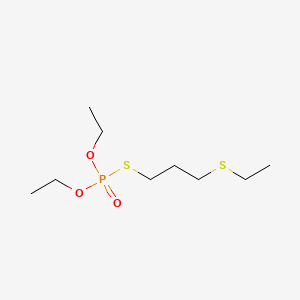

Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester

Beschreibung

Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy (O,O-diethyl) groups and a sulfur-linked 3-(ethylthio)propyl chain. This structure confers unique chemical and biological properties, particularly in its interactions with enzymes and biological targets.

Eigenschaften

CAS-Nummer |

58975-95-4 |

|---|---|

Molekularformel |

C9H21O3PS2 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

1-diethoxyphosphorylsulfanyl-3-ethylsulfanylpropane |

InChI |

InChI=1S/C9H21O3PS2/c1-4-11-13(10,12-5-2)15-9-7-8-14-6-3/h4-9H2,1-3H3 |

InChI-Schlüssel |

SSVJYIMZBCPYPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(OCC)SCCCSCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of phosphorothioic acid esters such as O,O-diethyl S-(3-(ethylthio)propyl) ester generally follows these steps:

- Formation of a reactive phosphorus intermediate, often a phosphorothioic acid chloride or sulfenyl chloride derivative.

- Nucleophilic substitution by an appropriate thiol or thioalkyl nucleophile to introduce the S-(3-(ethylthio)propyl) group.

- Esterification with diethyl groups on the oxygen atoms.

This approach ensures selective formation of the phosphorothioate ester with the desired alkyl and thioalkyl substituents.

Specific Method from Patent Literature

According to US Patent US3018215A, thiophosphoric acid ester compounds can be synthesized by reacting diethyl phosphorochloridothioate or related sulfenyl chlorides with sulfur-containing nucleophiles under controlled temperature conditions (12–28 °C). The reaction typically evolves hydrogen chloride gas, indicating substitution at the phosphorus center.

- A suspension of sodium diethyl dithiocarbamate in benzene is treated with di-n-butoxyoxophosphorane sulphenyl chloride.

- The reaction mixture is stirred and cooled, then allowed to stand overnight at room temperature.

- The product is isolated by washing with water, sodium bicarbonate solution, and drying over anhydrous sodium sulfate.

- The benzene solvent is removed under reduced pressure to yield the phosphorothioic acid ester as an oil.

This method can be adapted to use potassium xanthate or other sulfur nucleophiles to introduce the S-(3-(ethylthio)propyl) group by selecting the appropriate nucleophile.

Conversion of Alcohols to Phosphorothiolates

A more recent and efficient method involves the direct conversion of primary and secondary alcohols to phosphorothiolates using thioiminium salts and sodium phosphorothiolate salts. This method is notable for:

- Mild reaction conditions (typically 90 °C for 30 minutes).

- High yields (often >90%).

- Compatibility with acid-sensitive functional groups.

- Retention or controlled inversion of stereochemistry depending on substrate.

- The alcohol (e.g., 3-(ethylthio)propanol) is reacted with sodium O,O-diethyl phosphorothiolate and a thioiminium salt in toluene.

- The mixture is heated to 90 °C for 30 minutes.

- After cooling, the product is purified by flash chromatography.

This method allows for the synthesis of phosphorothioic acid esters with precise control over the alkyl and thioalkyl substituents and is suitable for preparing O,O-diethyl S-(3-(ethylthio)propyl) ester.

Reaction Conditions and Optimization

- Temperature: Typically between 12 °C and 90 °C depending on the method.

- Solvents: Benzene or toluene are commonly used for their inertness and ability to dissolve reactants.

- Reaction time: From several hours (overnight) to 30 minutes depending on the method.

- Workup: Washing with water and sodium bicarbonate to remove acidic byproducts, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure.

Data Table Summarizing Preparation Methods

Research Findings and Analysis

- The patent method is classical and reliable but involves longer reaction times and the evolution of corrosive HCl gas, requiring careful handling and ventilation.

- The thioiminium salt method represents a modern, efficient approach with shorter reaction times and high yields, suitable for complex substrates and sensitive functional groups.

- Both methods require purification steps such as washing and chromatography to isolate the pure phosphorothioic acid ester.

- The choice of method depends on available reagents, scale, and sensitivity of other functional groups in the molecule.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphorothioates.

Wissenschaftliche Forschungsanwendungen

Chemistry

Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester serves as a valuable reagent in the synthesis of other organophosphorus compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows it to be utilized in the development of new materials and chemicals.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Phosphine oxides |

| Substitution | Amines, thiols | Substituted phosphorothioates |

Biology

The compound has been studied for its potential effects on biological systems, particularly regarding enzyme inhibition. It functions similarly to other organophosphorus compounds by binding to serine residues in enzymes, thus inhibiting their activity. This property has implications for understanding biochemical pathways and developing enzyme inhibitors.

Medicine

Research has explored the potential use of this compound in pharmaceutical development. Its mechanism of action as an acetylcholinesterase inhibitor positions it as a candidate for treating conditions related to neurotransmitter regulation.

Industry

In agrochemical formulations, this compound is used in the development of pesticides. Its effectiveness as an insecticide is attributed to its ability to disrupt normal neural function in pests through enzyme inhibition.

Case Studies

- Pesticide Development : A study demonstrated that formulations containing phosphorothioic acid derivatives exhibited significant insecticidal activity against various agricultural pests. The efficacy was attributed to the compound's ability to inhibit acetylcholinesterase activity in target species .

- Enzyme Inhibition Studies : Research focused on the inhibition of serine hydrolases by phosphorothioic acid derivatives revealed insights into their binding mechanisms and potential therapeutic applications. The findings suggested that modifications to the ester group could enhance selectivity for specific enzymes .

Wirkmechanismus

The mechanism of action of phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester involves the inhibition of certain enzymes, particularly those containing serine residues. The compound binds to the active site of the enzyme, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Structural-Activity Relationships (SAR): Alkyl Chain Length: Longer chains (e.g., propyl in the target compound vs. Heteroatom Incorporation: Sulfur in the ethylthio group (vs. oxygen in Demeton’s ester) may slow hydrolysis, increasing biological half-life .

- Toxicological Profiles: Compounds with sulfur-based substituents (e.g., target compound, KBR-2822) often exhibit delayed neurotoxicity, while oxygen-rich analogs (e.g., Demeton) show acute cholinergic effects. Promotion of OPIDP by KBR-2822 suggests that even non-NTE-inhibiting phosphorothioates can exacerbate neuropathy via alternative pathways .

Biologische Aktivität

Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester, an organophosphorus compound, has garnered attention due to its biological activity, particularly its potential as an enzyme inhibitor. This article explores its biological mechanisms, toxicological profiles, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

- Chemical Formula: C₁₆H₃₈O₆P₂S

- Molecular Weight: 516.677 g/mol

- IUPAC Name: this compound

The compound features a phosphorothioate group that is pivotal in its biological interactions, particularly with serine residues in enzymes.

The primary mechanism of action for phosphorothioic acid involves the inhibition of serine hydrolases , which are critical in various physiological processes. The compound covalently binds to the active site of these enzymes, effectively blocking substrate access and halting enzymatic activity. This mechanism is akin to that observed in other organophosphorus compounds, such as nerve agents and certain pesticides.

Enzyme Inhibition

Phosphorothioic acid has been studied extensively for its inhibitory effects on acetylcholinesterase (AChE), an enzyme essential for neurotransmitter regulation. Inhibition of AChE leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged muscle contraction and potential toxicity.

Toxicological Studies

Toxicity assessments reveal that phosphorothioic acid exhibits significant acute toxicity in various animal models. For instance:

- LD50 Values:

- Rat: 10-50 mg/kg (oral)

- Mouse: 5-25 mg/kg (oral)

These values indicate a high level of toxicity, necessitating careful handling and application.

Agricultural Applications

In agricultural research, phosphorothioic acid has been evaluated for its efficacy as a pesticide. Studies indicate that it demonstrates potent insecticidal activity against pests such as aphids and whiteflies. Field trials have shown a significant reduction in pest populations when applied at recommended dosages.

Medical Research

Recent studies have explored the potential therapeutic applications of phosphorothioic acid derivatives in treating neurodegenerative diseases. Its ability to inhibit AChE may offer benefits in conditions like Alzheimer's disease by modulating cholinergic signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Toxicity (LD50) | Applications |

|---|---|---|---|

| This compound | AChE inhibition | 10-50 mg/kg (rat) | Pesticide, Research |

| Malathion | AChE inhibition | 100-200 mg/kg (rat) | Pesticide |

| Parathion | AChE inhibition | 0.5-1 mg/kg (rat) | Pesticide |

This table highlights the comparative toxicity and applications of phosphorothioic acid with similar organophosphorus compounds.

Q & A

Basic Research Question

Hydrolysis Studies : Incubate the compound in buffers at varying pH (4–9) and temperatures (20–40°C). Monitor degradation via LC-MS and quantify hydrolysis products (e.g., diethyl phosphorothioate) .

Photolysis : Expose aqueous solutions to UV light (254 nm) and analyze photoproducts using GC-MS. Note that sulfur-containing compounds often form sulfoxides or sulfones .

Soil/Water Microcosms : Assess biodegradation in OECD 307/308-compliant systems. Use ¹⁴C-labeled compound to track mineralization and bound residues .

What strategies are recommended for elucidating the metabolic fate of this compound in mammalian systems?

Advanced Research Question

Radiolabeled Tracers : Synthesize the compound with ³⁵S or ³²P labels to trace metabolic pathways in rats. Collect urine, feces, and bile for metabolite extraction .

Cytochrome P450 Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) in liver microsomes to identify dominant oxidation pathways.

Glutathione (GSH) Adduct Screening : Use neutral loss scanning (129 Da) in LC-MS to detect GSH conjugates, indicative of reactive intermediate formation .

How should researchers approach conflicting data on the compound’s mechanism of action in enzyme inhibition studies?

Advanced Research Question

Enzyme Kinetics : Perform Michaelis-Menten assays with purified NTE and acetylcholinesterase (AChE) to determine inhibition constants (Ki) and mode of inhibition (competitive/non-competitive) .

X-ray Crystallography : Resolve crystal structures of the compound bound to target enzymes to identify binding motifs and confirm active-site interactions.

Proteomics : Use activity-based protein profiling (ABPP) to identify off-target serine hydrolases affected by the compound .

What experimental designs are optimal for assessing the compound’s potential as a promoter of OPIDP?

Advanced Research Question

Time-Course Studies : Administer the compound 24 hours before or after neuropathic organophosphates (e.g., DFP) to evaluate temporal effects on OPIDP severity .

Tissue Distribution : Use autoradiography or whole-body imaging to correlate compound accumulation in neural tissues with clinical outcomes.

Gene Expression Profiling : Perform RNA-seq on spinal cord tissues to identify upregulated pathways (e.g., oxidative stress, axonal transport) .

How can researchers validate the compound’s stability under various storage conditions for long-term studies?

Basic Research Question

Accelerated Stability Testing : Store the compound at 40°C/75% RH for 6 months and analyze degradation products via HPLC-UV.

Freeze-Thaw Cycles : Test stability after 3–5 cycles (-20°C to 25°C) to simulate common lab handling .

Light Exposure : Compare stability in amber vs. clear glass vials under fluorescent light to assess photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.